Dolichol 19

Description

Overview of Dolichol Family and Polyisoprenoid Lipids

Polyisoprenoid alcohols are essential membrane lipids conserved from archaea to higher eukaryotes. nih.gov These molecules consist of several isoprene (B109036) units linked head-to-tail, with a hydroxyl group at one end. researchgate.net Dolichols are a specific type of polyisoprenoid where the alpha-isoprene unit is saturated. researchgate.netnih.gov In mammalian cells, dolichols typically contain 16 to 23 isoprene units. researchgate.net

These lipids are synthesized through the mevalonate (B85504) pathway, which is also responsible for the production of cholesterol and ubiquinone. wikipedia.org The initial steps of the pathway lead to the formation of farnesyl diphosphate (B83284) (FPP). A cis-prenyltransferase then catalyzes the condensation of FPP with multiple isopentenyl diphosphate (IPP) molecules to create a polyprenyl diphosphate. wikipedia.org This is subsequently converted to dolichol.

The primary and most well-understood function of dolichols is their role in N-linked protein glycosylation, a critical post-translational modification process. wikipedia.orgnih.gov In the form of dolichyl phosphate (B84403), they act as a membrane anchor for the assembly of a large oligosaccharide (Glc3Man9GlcNAc2). wikipedia.org This oligosaccharide is then transferred to specific asparagine residues on newly synthesized polypeptide chains in the rough endoplasmic reticulum. wikipedia.org

Prevalence and Significance of Dolichol 19 as a Dominant Species in Mammalian Systems

While dolichols exist as a family of molecules with varying chain lengths, specific chain lengths tend to dominate in different organisms and even in different tissues within the same organism. In many mammalian systems, this compound (containing 19 isoprene units) is a particularly prevalent and significant species.

Research has shown that in normal human individuals, this compound is often the dominant species found in plasma and urine. researchgate.net However, the distribution of dolichol chain lengths can shift with age and in certain disease states. For instance, in the mouse retina, this compound is the dominant species from postnatal day 5 to 15, after which Dolichol 18 becomes dominant. researchgate.netnih.gov This shift towards shorter chain lengths with age has been observed in various studies. researchgate.netnih.gov

The specific significance of this compound's dominance is an area of ongoing research. The length of the dolichol chain may influence the physical properties of cell membranes and the efficiency of the glycosylation process. nih.gov Aberrations in the typical dolichol chain length profile, such as a shift from this compound to Dolichol 18 dominance, have been identified as potential biomarkers for certain genetic disorders, like some forms of Congenital Disorders of Glycosylation (CDG). researchgate.netnih.gov

| Organism/Tissue | Dominant Dolichol Species | Reference |

|---|---|---|

| Normal Human (Plasma/Urine) | This compound | researchgate.net |

| Mouse Retina (Postnatal Day 5-15) | This compound | researchgate.netnih.gov |

| Mouse Retina (After Postnatal Day 20) | Dolichol 18 | researchgate.netnih.gov |

Historical Context and Discovery of Dolichol's Functions

The discovery of dolichols dates back to the 1960s when scientists at the University of Liverpool were investigating the biosynthesis of the polyisoprenoid side chain of ubiquinone. wikipedia.orgnih.gov They isolated a very long-chain isoprenoid alcohol, which they named dolichol from the Greek word "dolikhos," meaning long. wikipedia.org

Initially, the function of this newly discovered lipid was unknown. wikipedia.org The breakthrough in understanding their biological role came in 1970 when Behrens and Leloir established that the phosphorylated form, dolichyl phosphate, is an essential intermediate in the synthesis of certain glycoproteins. portlandpress.com This discovery was built upon the analogy with the role of bactoprenyl phosphates in the synthesis of bacterial cell wall glycans. nih.gov

Subsequent research further elucidated the intricate role of dolichyl phosphates in the N-glycosylation pathway, demonstrating their function as carriers for the oligosaccharide precursor that is transferred to proteins. wikipedia.orgnih.gov This process is now recognized as a fundamental and highly conserved pathway in all eukaryotic cells. nih.gov

Emerging Research Frontiers in this compound Biology

While the role of dolichols in N-glycosylation is well-established, current research is exploring other potential functions and the implications of dolichol levels and chain length distribution in health and disease.

One significant area of emerging research is the role of dolichols as biomarkers for aging and various diseases. wikipedia.orgnih.gov Studies have shown a progressive increase in dolichol levels in the human brain during aging. wikipedia.org Conversely, in neurodegenerative conditions like Alzheimer's disease, dolichol levels have been found to decrease while ubiquinone levels increase, suggesting a deviation from the normal aging process. wikipedia.org

Furthermore, the profile of dolichol isoforms, particularly the ratio of Dolichol 18 to this compound, is being investigated as a diagnostic tool for certain congenital disorders of glycosylation (CDG). researchgate.netnih.gov Mutations in genes involved in dolichol biosynthesis can lead to characteristic changes in this ratio, offering a new avenue for diagnosing these rare metabolic diseases. researchgate.netnih.gov

The influence of dolichols on the physical properties of cell membranes is another active area of investigation. nih.gov Their accumulation in tissues with age may impact membrane fluidity and function. nih.govcdnsciencepub.com In the retina, for example, the age-related increase in dolichol may serve as an ultraviolet (UV) filter, protecting retinal cells from damage. researchgate.netnih.gov

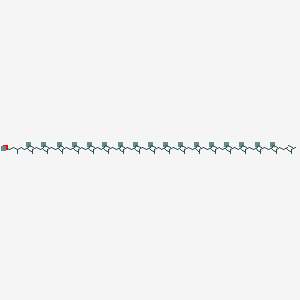

Structure

2D Structure

Properties

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-nonadecamethylhexaheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-octadecaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRSDHXDHPEZNS-CQXSFFNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H156O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dolichol Biosynthesis and Metabolic Pathways

Initiation of Isoprenoid Biosynthesis via the Mevalonate (B85504) Pathway

The journey to synthesize Dolichol 19 commences with the mevalonate (MVA) pathway, a fundamental metabolic route responsible for the production of a wide array of isoprenoid compounds. nih.govspacedoc.com This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key regulatory enzyme, HMG-CoA reductase, then converts HMG-CoA into mevalonate. nih.gov Subsequent enzymatic steps lead to the formation of isopentenyl diphosphate (B83284) (IPP), the basic five-carbon building block for all isoprenoids. nih.govnih.gov

Farnesyl Diphosphate (FPP) as a Branch Point Precursor

Through the sequential condensation of IPP units, farnesyl diphosphate (FPP), a 15-carbon molecule, is synthesized. nih.govoup.com FPP represents a critical juncture in the mevalonate pathway, serving as the precursor for various classes of isoprenoids, including sterols, ubiquinone, and dolichols. nih.govwikipedia.orgoup.com The commitment of FPP to the dolichol biosynthesis branch is a pivotal regulatory step, directing the metabolic flow towards the formation of these long-chain polyisoprenoids. nih.govoup.com

Cis-Prenyltransferase-Mediated Chain Elongation

The elongation of the polyisoprenoid chain to form the backbone of this compound is catalyzed by a class of enzymes known as cis-prenyltransferases. nih.govpnas.org These enzymes sequentially add IPP units to the FPP starter molecule in a cis-configuration, leading to the formation of a long-chain polyprenyl diphosphate. nih.govwikipedia.org

Dehydrodolichyl Diphosphate Synthase (DHDDS) Activity and Chain Length Determination

Dehydrodolichyl diphosphate synthase (DHDDS) is a key cis-prenyltransferase that plays a central role in dolichol biosynthesis. wikipedia.orgrphope.org In humans, DHDDS forms a complex with another subunit, NUS1, to create the active dehydrodolichyl diphosphate synthase complex. genecards.orguniprot.org This complex is responsible for the condensation of multiple IPP molecules with FPP to produce dehydrodolichyl diphosphate, the direct precursor to the dolichol backbone. wikipedia.orguniprot.org The enzymatic activity of the DHDDS complex is crucial for determining the final chain length of the dolichol molecule, with human cis-prenyltransferase preferentially generating a product with 19 isoprene (B109036) units. pnas.orguniprot.org

Alpha-Saturation of Polyprenyl Diphosphate

The final step in the biosynthesis of dolichol is the saturation of the alpha-isoprene unit of the polyprenyl diphosphate precursor. wikipedia.org This reduction reaction converts the polyprenol into a dolichol.

Enzymatic Reduction by Polyprenol Reductase (e.g., SRD5A3/DFG10)

The enzyme responsible for the alpha-saturation step is polyprenol reductase. elsevierpure.comnih.gov In humans, this enzyme is known as steroid 5α-reductase 3 (SRD5A3). elsevierpure.comnih.gov SRD5A3 catalyzes the reduction of the double bond in the alpha-isoprene unit of polyprenol, yielding dolichol. elsevierpure.comnih.gov This enzymatic step is essential for the formation of functional dolichols that can participate in N-glycosylation. elsevierpure.comnih.gov The corresponding enzyme in yeast is DFG10. nih.gov

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene (Human) | Function | Location |

| HMG-CoA Reductase | HMGCR | Rate-limiting step in the mevalonate pathway | Endoplasmic Reticulum |

| Farnesyl Diphosphate Synthase | FDPS | Synthesizes FPP, the branch point precursor | Cytosol |

| Dehydrodolichyl Diphosphate Synthase | DHDDS | Elongates the polyprenyl chain | Endoplasmic Reticulum |

| Polyprenol Reductase | SRD5A3 | Catalyzes the final alpha-saturation step | Endoplasmic Reticulum |

Phosphorylation and Dephosphorylation Cycles

The availability of dolichyl phosphate (B84403) (Dol-P), a critical glycosyl carrier lipid, is meticulously regulated within the cell through a dynamic cycle of phosphorylation and dephosphorylation. This cycle ensures a sufficient supply of Dol-P for its essential roles in the synthesis of N-linked and O-linked oligosaccharides, as well as glycosylphosphatidylinositol (GPI) anchors in the endoplasmic reticulum (ER). wikipedia.orguniprot.org The key enzymes governing this cycle are dolichol kinase, which synthesizes dolichyl phosphate, and phosphatases that recycle it.

Dolichol Kinase (DOLK) and Dolichyl Phosphate Formation

The terminal step in the de novo biosynthesis of dolichyl monophosphate is the phosphorylation of dolichol, a reaction catalyzed by the enzyme dolichol kinase (DOLK). wikipedia.orguniprot.org This enzymatic reaction is dependent on cytidine (B196190) triphosphate (CTP) as the phosphoryl donor. nih.govnih.gov The reaction can be summarized as follows:

CTP + dolichol ⇌ CDP + dolichyl phosphate wikipedia.org

Dolichol kinase is an integral membrane protein located in the endoplasmic reticulum. nih.govmedlineplus.gov Studies have shown that the active site of human dolichol kinase, including its CTP-binding domain, is oriented towards the cytoplasm. nih.gov The activity of dolichol kinase is a significant determinant of the cellular levels of dolichyl phosphate. nih.gov Research in developing rat brain has demonstrated a parallel increase in both dolichol kinase activity and dolichyl phosphate levels, suggesting the enzyme's crucial role in maintaining the Dol-P pool. nih.gov

Mutations in the DOLK gene can lead to a group of congenital disorders of glycosylation known as DOLK-CDG, which are characterized by a wide range of clinical symptoms, including dilated cardiomyopathy and neurological problems. medlineplus.govnih.gov These disorders underscore the critical importance of proper dolichol kinase function in human health. medlineplus.gov

| Enzyme | Gene | Substrates | Products | Location |

|---|---|---|---|---|

| Dolichol Kinase | DOLK | Dolichol, CTP | Dolichyl phosphate, CDP | Endoplasmic Reticulum |

Dolichyl Pyrophosphate Phosphatases in Recycling

During the process of N-glycosylation, the fully assembled oligosaccharide is transferred from a dolichol carrier to a nascent polypeptide chain, releasing dolichyl pyrophosphate (Dol-PP) on the luminal side of the endoplasmic reticulum. nih.govnih.gov To maintain the cellular pool of dolichyl phosphate for subsequent rounds of glycosylation, Dol-PP must be recycled. This recycling process involves the enzymatic removal of phosphate groups by phosphatases.

An essential step in this recycling pathway is the conversion of Dol-PP to Dol-P, a reaction catalyzed by dolichyl pyrophosphate phosphatase. nih.gov In humans, this enzyme is known as DOLPP1. nih.gov This phosphatase acts on the luminal side of the ER. nih.gov The resulting Dol-P can then be reutilized for the synthesis of new lipid-linked oligosaccharides. nih.gov

There is also evidence for the activity of dolichyl-phosphate phosphatase, which can dephosphorylate Dol-P to dolichol. oup.comwikipedia.org This would necessitate the re-phosphorylation of dolichol by dolichol kinase on the cytoplasmic side of the ER to re-enter the glycosylation cycle. oup.com The interplay between these phosphatases and dolichol kinase is crucial for regulating the levels of dolichyl phosphate available for glycosylation reactions. oup.com

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| Dolichyl Pyrophosphate Phosphatase (DOLPP1) | Dolichyl pyrophosphate → Dolichyl phosphate + Pi | Recycles dolichyl pyrophosphate released during N-glycosylation. |

| Dolichyl-phosphate Phosphatase | Dolichyl phosphate → Dolichol + Pi | May be involved in the complete dephosphorylation of dolichyl phosphate. |

Interconnections with Other Isoprenoid Pathways

The biosynthesis of dolichol is intricately linked with other metabolic pathways that also utilize isoprenoid precursors. These connections are particularly evident with the biosynthesis of cholesterol and ubiquinone, as all three share a common origin in the mevalonate pathway. nih.govacs.org

Cross-talk with Cholesterol and Ubiquinone Biosynthesis

The synthesis of dolichol, cholesterol, and the side chain of ubiquinone all begin with the production of isopentenyl pyrophosphate (IPP) from acetyl-CoA via the mevalonate pathway. nih.gov A key branch point in this pathway is farnesyl pyrophosphate (FPP). nih.gov FPP serves as a substrate for several enzymes that direct the metabolic flow towards different end products:

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. nih.gov

cis-Prenyltransferase is the initial enzyme dedicated to the dolichol biosynthesis pathway. nih.gov

trans-Prenyltransferase is involved in the synthesis of the polyisoprenoid side chain of ubiquinone. nih.gov

The shared precursor, FPP, necessitates a coordinated regulation of these pathways to meet the cell's demands for each of these essential molecules. Studies have shown that while the absolute rates of cholesterol synthesis can vary significantly under different nutritional conditions, the rate of dolichyl phosphate synthesis remains relatively constant. nih.gov This suggests a tight regulatory mechanism that ensures a stable supply of dolichol for glycosylation, even when cholesterol production is highly variable. nih.gov

Alterations in the biosynthesis of these isoprenoids have been observed in certain disease states. For instance, in a murine model of Niemann-Pick type C disease, a disorder of cholesterol homeostasis, the biosynthesis of both cholesterol and dolichol was found to be decreased. nih.gov Conversely, in Alzheimer's disease, while dolichol levels were decreased, dolichyl phosphate concentrations were increased in affected brain regions, alongside a significant elevation in ubiquinone content. nih.gov These findings highlight the complex interplay and potential for co-regulation between these interconnected biosynthetic pathways.

| Pathway | Key Enzyme at Branch Point | End Product |

|---|---|---|

| Cholesterol Biosynthesis | Squalene synthase | Cholesterol |

| Dolichol Biosynthesis | cis-Prenyltransferase | Dolichol |

| Ubiquinone Biosynthesis | trans-Prenyltransferase | Ubiquinone |

Cellular Functions and Mechanisms of Dolichol 19 and Its Derivatives

Involvement in Other Glycosylation Processes

O-Glucosylation

Dolichol phosphate (B84403) (Dol-P) serves as a crucial lipid anchor for the assembly of oligosaccharide precursors in the endoplasmic reticulum (ER). Beyond its well-established role in N-linked glycosylation, Dol-P is also implicated in other glycosylation pathways, including O-glucosylation. Research indicates that dolichol biosynthesis is essential for the availability of dolichol-P-glucose within the ER. This dolichol-P-glucose acts as a sugar donor, facilitating the transfer of glucose residues to specific proteins, thereby contributing to O-glucosylation processes. While specific studies detailing the unique role of Dolichol 19 in O-glucosylation are limited, its prevalence as a major dolichol species suggests it likely participates in these pathways as a carrier for glucose moieties, similar to other dolichol chain lengths. nih.govresearchgate.net

Potential Functions Independent of Protein Post-Translational Modifications

Beyond its role as a glycosylation cofactor, this compound exhibits properties that suggest independent functions in cellular membrane organization and protein trafficking.

Membrane Fluidity and Stability Modulation

Dolichols, including this compound, are integral components of cellular membranes and can significantly influence their biophysical properties. Their amphipathic nature allows them to insert into lipid bilayers, affecting membrane fluidity, permeability, and stability. Studies using model membranes indicate that dolichols and their phosphorylated derivatives can destabilize phospholipid bilayers, particularly those containing unsaturated fatty acids, and promote the formation of non-bilayer hexagonal II (HII) structures. ibb.waw.pllipidbank.jp This structural alteration can lead to increased membrane fluidity and permeability. ibb.waw.pl

Furthermore, dolichols are proposed to act as modulators of membrane physicochemical properties and may play a protective role against oxidative damage by shielding cellular lipids from reactive oxygen species (ROS). nih.govnih.gov In certain contexts, this compound has been observed to increase the fluidity of phosphatidylethanolamine (B1630911) mixtures. ibb.waw.pllipidbank.jp While dolichols themselves may have a minor effect on the phase transition temperature (Tm) of phospholipid bilayers, their phosphorylated counterparts can dramatically perturb membrane thermotropic behavior. ibb.waw.pl The accumulation of dolichols has also been linked to changes in membrane stability and fusogenicity. nih.govnih.gov

Table 1: Dolichol Chain Length Distribution in Human Lenses

| Dolichol Species | Relative Abundance (Clear Lens) | Relative Abundance (Nuclear Cataractous Lens) | Predominant Species (All Tissues) |

| Dolichol-18 | Lower | Higher | Not Predominant |

| Dolichol-19 | Highest | Lower | Predominant |

| Dolichol-20 (B1235342) | Lower | Lower | Not Predominant |

Data compiled from nih.govresearchgate.net. Relative abundance is indicated by fold differences or descriptive terms.

Table 2: Effects of Dolichols on Model Membrane Properties

| Dolichol Type | Effect on Fluidity | Effect on Bilayer Structure | Effect on Phase Transition (Tm) | Effect on Permeability | Effect on Fusiogenicity |

| Dolichol | Increases fluidity | Destabilizes bilayer, promotes Hex II phase formation | Minor decrease/No effect | Increases | Increases |

| Dolichyl Phosphate | Increases fluidity | Destabilizes bilayer, promotes Hex II phase formation | Dramatically perturbs DMPC | Increases | Increases |

| Dolichol-19 | Increases fluidity | Destabilizes bilayer, promotes Hex II phase formation | Minor decrease/No effect | Increases | Increases |

| Dolichol-20 | Increases fluidity | Destabilizes bilayer, promotes Hex II phase formation | Minor decrease/No effect | Increases | Increases |

Data compiled from ibb.waw.pllipidbank.jp. Effects are based on studies with model membranes.

Roles in Vesicle Fusion and Protein Trafficking

Dolichols have been implicated in cellular transport mechanisms, including roles in vesicle fusion and protein trafficking. In yeast, dolichol has been observed to be involved in the transport of endoplasmic reticulum (ER) and vacuolar proteins. nih.gov The ability of dolichols to influence membrane dynamics, such as promoting non-bilayer structures and increasing fusiogenicity, directly supports their potential involvement in membrane fusion events critical for vesicle transport. ibb.waw.pllipidbank.jp Furthermore, dolichol-dependent glycosylation pathways, which utilize dolichol phosphate as a carrier, are essential for protein folding, oligomerization, and intracellular sorting and transport. nih.govunito.it The upregulation of dolichol, including Dolichol-19, in certain cellular models has been associated with defects in vesicular trafficking, suggesting a direct or indirect role in these processes. ncl.ac.uk Dolichol's position as a key product of the mevalonate (B85504) pathway, which also synthesizes cholesterol and ubiquinone, further hints at its broader involvement in cellular lipid homeostasis and transport. aging-us.combiorxiv.org

Compound Name List:

Dolichol

this compound

Dolichol 20

Dolichol-18

Dolichol-P

Dolichol-P-glucose

Dolichol-P-mannose

Dolichol pyrophosphate (Dol-P-P)

Dolichyl phosphate

Polyprenols

Polyprenol-19

Polyprenol-20

Subcellular Localization of Dolichol 19

Distribution Across Organelle Membranes

Dolichols, a family of long-chain polyisoprenoid alcohols to which Dolichol 19 belongs, are integral components of cellular membranes in all eukaryotic cells. nih.govnih.gov These highly hydrophobic lipids are found in virtually all subcellular membrane systems, indicating their broad importance in membrane structure and function. nih.govresearchgate.net Research indicates that while dolichols are ubiquitously present, their concentration varies significantly among different organelles. The highest concentrations are typically found in the Golgi vesicles, lysosomes, and plasma membrane, whereas the endoplasmic reticulum, the site of dolichol synthesis, contains comparatively lower levels of the free alcohol. nih.govoup.com This differential distribution underscores the dynamic trafficking and functional specialization of dolichol within the cell.

Table 1: Overview of this compound Subcellular Distribution

| Organelle | Relative Concentration | Primary Role/Function Related to Dolichol |

|---|---|---|

| Endoplasmic Reticulum | Low (Free Alcohol) | Biosynthesis, Protein N-glycosylation |

| Golgi Vesicles | High | Processing and Transport |

| Lysosomes | High | Accumulation, Potential Role in Membrane Stability |

| Plasma Membrane | High | Membrane Fluidity and Structure |

| Mitochondria | Limited | Minor Presence |

Endoplasmic Reticulum (ER) Localization and Dynamics

The endoplasmic reticulum is the central hub for the biosynthesis of dolichol. oup.com The synthesis of dolichol phosphate (B84403), the activated form required for glycosylation, occurs on the cytoplasmic face of the ER. nih.gov Specifically, the enzyme dolichol kinase, which phosphorylates dolichol, exhibits its highest specific activity in the microsomal fraction of the cell, which is primarily composed of ER fragments. nih.gov Studies have shown that this microsomal enzyme has a marked preference for dolichol-19 as a substrate, highlighting the compound's importance in this organelle. nih.gov

Despite being the primary site of its synthesis and its essential role as a lipid carrier for the glycan precursor in N-linked protein glycosylation, the ER membrane itself has a relatively low concentration of free dolichol compared to other organelles. nih.govnih.gov This suggests a dynamic system where newly synthesized dolichol and its phosphorylated derivatives are efficiently utilized in glycosylation pathways and then transported to other destinations within the cell. nih.gov

Presence in Golgi Vesicles, Lysosomes, and Plasma Membrane

Following their synthesis and role in the ER, dolichols are transported to other components of the secretory and endocytic pathways. Subcellular fractionation studies have revealed that Golgi vesicles, lysosomes, and the plasma membrane are highly enriched with dolichol. nih.govoup.com

Golgi Vesicles: The high concentration in Golgi vesicles is consistent with the flow of materials from the ER. As glycoproteins are processed and sorted within the Golgi apparatus, the associated membranes retain a significant amount of dolichol. nih.govcam.ac.uk

Lysosomes: Lysosomes are noted to have a particularly high accumulation of dolichol. nih.gov The precise function of dolichol in this acidic, degradative organelle is not fully elucidated, but it may contribute to the unique stability and properties of the lysosomal membrane.

Plasma Membrane: The plasma membrane also contains a high content of dolichol. oup.com Here, it is thought to influence the physical properties of the membrane, such as fluidity and permeability, thereby affecting the function of membrane-associated proteins. researchgate.net

Mitochondrial and Nuclear Presence

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dolichol |

Molecular Genetics and Regulation of Dolichol 19 Metabolism

Genes Encoding Dolichol Biosynthesis Enzymes

The synthesis of dolichol from basic isoprenoid units is catalyzed by a series of enzymes encoded by specific genes. The key enzymes in the dedicated steps of dolichol biosynthesis include cis-prenyltransferases, polyprenol reductase, and dolichol kinase.

The initial and rate-limiting step dedicated to dolichol biosynthesis is the synthesis of polyprenol pyrophosphate, which is catalyzed by cis-prenyltransferase (cis-PTase). nih.gov This enzyme complex sequentially adds isopentenyl diphosphate (B83284) (IPP) units to a farnesyl diphosphate (FPP) starter molecule. nih.govnih.gov The genetic basis and regulation of this enzyme vary across species.

In humans, the cis-PTase is a heterodimeric enzyme complex composed of two essential subunits: Dehydrodolichyl Diphosphate Synthase (DHDDS) and the Nogo-B Receptor (NgBR), which is encoded by the NUS1 gene. mdsabstracts.orgresearchgate.net Both DHDDS and NUS1 are critical for the enzyme's function, which preferentially synthesizes polyprenols with a chain length of 19 isoprene (B109036) units. mdsabstracts.orgresearchgate.net Mutations in either of these genes can lead to defects in dolichol synthesis and are associated with a class of congenital disorders of glycosylation. mdsabstracts.orgresearchgate.netnih.gov

In the yeast Saccharomyces cerevisiae, two distinct cis-prenyltransferases exist, encoded by the genes RER2 and SRT1. nih.govnih.govmdpi.com These genes encode proteins that are similar to each other, and their double disruption is lethal, indicating they perform an essential, partially overlapping function. nih.govnih.gov However, they have different physiological roles and expression patterns:

Rer2p: This enzyme is considered the primary cis-prenyltransferase for dolichol synthesis required for vital cellular functions like protein glycosylation. oup.com The RER2 gene is essential for normal growth and N- and O-glycosylation. nih.govnih.gov

Srt1p: The SRT1 gene was initially identified as a multicopy suppressor of rer2 mutants. nih.gov Overexpression of SRT1 can compensate for the loss of Rer2p function. nih.gov

While the precise transcriptional regulatory mechanisms for these genes are still being fully elucidated, their expression is critical for maintaining the cellular pool of dolichol. In Candida albicans, for instance, the absence of the RER2 gene hinders dolichol synthesis and leads to defects in growth and cell wall formation. mdpi.com

| Gene | Organism | Encoded Protein/Subunit | Primary Function |

|---|---|---|---|

| DHDDS | Human | Dehydrodolichyl Diphosphate Synthase | Catalytic subunit of the cis-prenyltransferase complex. mdsabstracts.org |

| NUS1 | Human | Nogo-B Receptor (NgBR) | Essential regulatory subunit of the cis-prenyltransferase complex. mdsabstracts.org |

| RER2 | Yeast (S. cerevisiae) | cis-Prenyltransferase | Primary enzyme for dolichol synthesis required for N-glycosylation. nih.govnih.gov |

| SRT1 | Yeast (S. cerevisiae) | cis-Prenyltransferase | Suppresses rer2 mutations when overexpressed; involved in dolichol synthesis. nih.gov |

Following the synthesis of polyprenol, two additional enzymes are crucial for the formation of the functional dolichyl phosphate (B84403) required for glycosylation: polyprenol reductase and dolichol kinase.

Polyprenol Reductase (SRD5A3): The conversion of polyprenol to dolichol is a critical saturation step. This reaction is catalyzed by polyprenol reductase, an enzyme encoded by the SRD5A3 gene in humans. medlineplus.govnih.gov The SRD5A3 gene belongs to the steroid 5-alpha reductase family, but its primary role is in dolichol biosynthesis, not steroid hormone metabolism. nih.govwikipedia.org Mutations in SRD5A3 impair the production of dolichol, leading to the accumulation of its precursor, polyprenol, and resulting in a congenital disorder of glycosylation. medlineplus.govcuresrd5a3.com The transcriptional regulation of SRD5A3 is complex. In some cancers, it is found to be overexpressed. curesrd5a3.com Furthermore, studies in mice have shown that the deletion of Srd5a3 leads to an increased expression of enzymes in the upstream mevalonate (B85504) pathway, suggesting a feedback mechanism that senses defects in dolichol synthesis. nih.gov Analysis of the SRD5A3 promoter region has identified binding sites for several transcription factors, including AML1a, ATF-2, CREB, and FOXD1, indicating a sophisticated level of transcriptional control. genecards.org

Dolichol Kinase (DOLK): The final activation step is the phosphorylation of dolichol to form dolichyl phosphate (Dol-P). This reaction is catalyzed by dolichol kinase, which is encoded by the DOLK gene. nih.gov Dol-P is the direct substrate used as a lipid carrier for oligosaccharide synthesis in N-glycosylation. medlineplus.gov A deficiency in DOLK activity directly impacts the available pool of Dol-P, thereby limiting protein glycosylation. nih.gov The transcriptional control of DOLK is essential for maintaining the necessary levels of Dol-P for cellular functions. While specific regulatory pathways are still under investigation, evidence suggests a potential interplay with other genes in the pathway. For example, some studies have indicated that the knockdown of SRD5A3 can lead to altered expression levels of DOLK, although the direct transcriptional mechanism remains to be clarified.

Regulatory Mechanisms Governing Dolichol Pathway Activity

The dolichol pathway is subject to intricate feedback control mechanisms that help maintain homeostasis of its intermediates. The initial steps of the dolichol-linked oligosaccharide (LLO) synthesis pathway are a key regulatory point. The formation of N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-P-P-dolichol) is subject to both product inhibition by itself and feedback inhibition by the subsequent intermediate, N-acetylglucosaminyl-N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-GlcNAc-P-P-dolichol). nih.govsemanticscholar.org This network of inhibitory effects helps to control the entry of dolichyl phosphate into the glycosylation cycle. nih.govsemanticscholar.org

| Inhibitor Molecule | Target Reaction | Type of Inhibition | Apparent Ki Value (µM) |

|---|---|---|---|

| GlcNAc-P-P-dolichol (Product) | UDP-GlcNAc + Dol-P → GlcNAc-P-P-dolichol | Competitive towards UDP-GlcNAc | 4.4 |

| GlcNAc-GlcNAc-P-P-dolichol (Feedback) | UDP-GlcNAc + Dol-P → GlcNAc-P-P-dolichol | Competitive towards Dol-P | 2.8 |

| Data derived from in vitro studies under basal conditions. nih.govsemanticscholar.org |

Furthermore, the dolichol pathway competes for a common precursor with other major metabolic pathways. Farnesyl diphosphate (FPP) is a critical branch-point intermediate derived from the mevalonate pathway. nih.govnih.gov FPP serves as the substrate for several enzymes, including:

Cis-prenyltransferase: The first enzyme of the dolichol synthesis branch. nih.gov

Squalene synthase: The first committed enzyme in cholesterol biosynthesis. nih.gov

Trans-prenyltransferase: Involved in the synthesis of the ubiquinone side-chain. nih.gov

This competition for FPP means that the rate of dolichol synthesis can be influenced by the metabolic flux towards cholesterol and ubiquinone production, creating a balance between these essential pathways.

The dolichol pathway is highly sensitive to the cellular energetic state and nutrient availability, particularly glucose levels. Glucose deprivation can significantly impair the synthesis of the complete dolichol-linked oligosaccharide, Glc3Man9GlcNAc2-PP-dolichol. nih.gov Under low-glucose conditions, the assembly of the oligosaccharide chain on dolichyl phosphate is arrested, leading to the accumulation of truncated intermediates such as Man5GlcNAc2-PP-dolichol and Man2GlcNAc2-PP-dolichol. nih.gov This arrest is primarily caused by a reduction in the levels of nucleotide-activated sugars, particularly GDP-mannose, which serve as donors for mannosylation steps in the pathway. pnas.org Low glucose can also trigger the premature degradation of these incomplete dolichol-linked oligosaccharides, which may function as a quality control mechanism to prevent abnormal glycosylation. pnas.org

In response to cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER) caused by defective glycosylation, cells activate the Unfolded Protein Response (UPR). nih.govpnas.org The UPR is a signaling pathway that aims to restore ER homeostasis. One of the ways it achieves this is by stimulating the dolichol pathway. nih.govpnas.org The UPR can counteract the inhibitory effects of glucose deprivation by enhancing the conversion of early dolichol-linked intermediates into the mature Glc3Man9GlcNAc2 oligosaccharide. pnas.orgpnas.org This link between the UPR and the dolichol pathway allows cells to boost their glycosylation capacity during periods of ER stress, thereby improving protein folding efficiency. pnas.orgnih.gov

Mechanistic Insights into Pathophysiological Associations

Dolichol 19 Isoform Profiles in Metabolic Disorders

Alterations in dolichol chain length profiles, particularly shifts in the ratio of dolichol-18 to dolichol-19 (D18/D19 ratio), have emerged as potential biomarkers for metabolic health and disease.

Aberrant Dolichol Chain Lengths (e.g., D18/D19 Ratio Shifts) as Biomarkers

Research indicates that changes in dolichol chain length distribution can serve as diagnostic indicators. In individuals with retinitis pigmentosa caused by impaired dolichol biosynthesis, a characteristic shortening of dolichols has been observed, leading to D18 becoming the dominant species instead of D19 in normal individuals nih.govresearchgate.netnih.gov. This shift results in significantly higher plasma and urinary D18/D19 ratios in affected patients compared to carriers and healthy individuals nih.govresearchgate.net. Receiver operating characteristic (ROC) analysis demonstrates that these ratios can unambiguously distinguish between patients, carriers, and normal individuals, suggesting their utility as biomarkers for diagnosing conditions linked to abnormal dolichol biosynthesis nih.gov. Furthermore, dolichol profiles have been implicated in aging and neurological disorders, with specific variants like D19 and dolichol-20 (B1235342) showing age-related associations and potential links to dysregulation of the mevalonate (B85504) pathway and dolichol accumulation biorxiv.orgaging-us.com.

Defects in Dolichol Biosynthesis and Recycling in Congenital Disorders of Glycosylation (CDG-I)

Congenital Disorders of Glycosylation (CDG) represent a group of inherited metabolic diseases arising from defects in carbohydrate modification of proteins and lipids. CDG Type I (CDG-I) specifically involves defects in the synthesis of the dolichol-linked oligosaccharide (LLO) precursor or its transfer to proteins, primarily occurring in the endoplasmic reticulum or cytoplasm nih.govnih.govjci.orgoup.comnih.gov. Human defects have been identified in genes responsible for dolichol biosynthesis within the CDG-I patient group, highlighting the critical role of dolichol metabolism in these disorders nih.govnih.gov. For instance, mutations in the DHDDS gene, encoding dehydrodolichyl diphosphate (B83284) synthase (a key enzyme in dolichol biosynthesis), have been linked to CDG-I and also to retinitis pigmentosa nih.govnih.govontosight.airesearchgate.netgenome.jp. Defects in DOLK (dolichol kinase) also lead to CDG-Im, a disorder of dolichol metabolism where reduced dolichol availability results in proteins with abnormal sugar chains cdghub.comresearchgate.net.

Table 1: Identified Genes and Associated CDG Types Related to Dolichol Metabolism

| Gene | Enzyme/Protein Function | Associated CDG Type | Primary Defect Location |

| DHDDS | Dehydrodolichyl diphosphate synthase | CDG-I (RP59) | Dolichol biosynthesis (initial steps) |

| NUS1 | Nogo-B receptor (subunit of cis-prenyltransferase) | CDG-I | Dolichol biosynthesis (initial steps) |

| SRD5A3 | Steroid 5α-reductase type 3 | CDG-I | Polyprenol to dolichol reduction |

| DOLK | Dolichol kinase | CDG-Im | Phosphorylation of dolichol to dolichol phosphate (B84403) (Dol-P) |

| DPM1 | Dolichol-phosphate-mannose synthase subunit 1 | CDG-Ie | Mannose transfer to Dol-P |

| ALG6 | UDP-GlcNAc:dolichol phosphate GlcNAc-1-P transferase | CDG-Ic | Initial GlcNAc addition to dolichol phosphate |

| ALG3 | Dol-P-Man:GlcNAc2-PP-Dol mannosyltransferase | CDG-Id | Mannose addition to LLO precursor |

Mechanisms Linking Dolichol Pathway Defects to Disease Phenotypes (e.g., Retinitis Pigmentosa)

Defects in the dolichol pathway can lead to specific disease phenotypes through various mechanisms. In retinitis pigmentosa (RP), mutations in genes like DHDDS impair dolichol biosynthesis, reducing the availability of dolichol nih.govontosight.airesearchgate.net. Dolichol is crucial for the proper glycosylation of photoreceptor proteins, which are essential for vision. Impaired dolichol levels affect the stability, folding, and function of these proteins, leading to their misfolding, aggregation, and subsequent photoreceptor cell death ontosight.ainih.govbuffalo.edu. The shortening of dolichol chain lengths, as seen with the D18/D19 ratio shift, is a direct consequence of these biosynthetic defects nih.govresearchgate.net. Furthermore, dolichols have been suggested to influence membrane fluidity and vesicle fusion, potentially impacting the structural integrity of photoreceptor outer segments, which are composed of membrane discs nih.govarvojournals.org.

Interactions with Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum is a central hub for protein folding, modification, and transport. Perturbations in the dolichol pathway can significantly impact ER function, particularly in response to cellular stress.

Impact of Dolichol Pathway Perturbations on the Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a cellular signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Studies have revealed a direct link between the dolichol pathway and the UPR. In human fibroblasts, the conversion of dolichol-linked oligosaccharide intermediates to mature structures is stimulated by the UPR pnas.orgcapes.gov.br. Conversely, glucose deprivation, which impairs dolichol-linked oligosaccharide synthesis, can be counteracted by the UPR, which improves the transfer of oligosaccharides to nascent polypeptides pnas.orgcapes.gov.br. This suggests that the UPR can modulate the dolichol pathway to maintain protein folding efficiency under stress conditions pnas.orgcapes.gov.br. Perturbations in dolichol biosynthesis, such as those observed in lew1 mutants in Arabidopsis thaliana, can lead to increased expression of UPR pathway genes, indicating that dolichol deficiency itself can trigger ER stress nih.gov.

Modulation of ER Proteostasis by Dolichol-Linked Oligosaccharide Availability

Dolichol-linked oligosaccharides (DLOS) are essential for N-glycosylation, a process critical for protein folding, stability, and quality control within the ER nih.govontosight.aimolbiolcell.org. The availability and proper assembly of DLOS directly influence ER proteostasis. In CDG-I, defects in LLO assembly lead to the accumulation of truncated intermediates and hypoglycosylation of proteins, disrupting ER function nih.govjci.orgpnas.org. The UPR can enhance the extension of LLO intermediates, increasing the concentration of the fully assembled Glc3Man9GlcNAc2-PP-dolichol, which serves as an optimal glycan donor substrate pnas.orgoup.com. This enhancement can help alleviate ER stress by improving the efficiency of N-glycosylation pnas.orgcapes.gov.broup.com. Conversely, genetic defects in the dolichol pathway, as seen in CDG patients, disrupt the balance of LLO assembly, contributing to ER stress and the associated cellular dysfunction pnas.orgoup.com.

Compound Name List:

Dolichol

this compound (D19)

Dolichol 18 (D18)

Dolichol Phosphate (Dol-P)

Dolichol-linked oligosaccharide (DLO / LLO)

Dolichol-phosphate-mannose (Dol-P-Man)

Polyprenol

Polyprenol phosphate

Glc3Man9GlcNAc2-PP-dolichol

Man2–5GlcNAc2-P-P-dolichol

UDP-GlcNAc

GDP-Man

Cytidine (B196190) triphosphate (CTP)

Analytical Methodologies for Dolichol 19 Research

Extraction and Derivatization Techniques for Dolichols and Their Phosphates

The efficient extraction and preparation of dolichols and their phosphorylated counterparts from diverse biological matrices are foundational steps for their subsequent analysis. These lipids, due to their lipophilic nature, often require specific protocols to ensure quantitative recovery and to separate them from other cellular components.

A common approach for extracting both dolichols and dolichyl phosphates involves alkaline saponification of the biological sample, followed by solvent extraction. For instance, mammalian liver and plant tissues are typically subjected to alkaline hydrolysis using potassium hydroxide (B78521) (KOH) at elevated temperatures, often 100°C, for a specified duration nih.govosti.govnih.gov. Following saponification, the lipids are extracted into organic solvents such as diethyl ether nih.govosti.govnih.gov. This process liberates dolichols and dolichyl phosphates from cellular structures and other lipid classes.

For cultured cells, similar extraction protocols have been adapted, involving alkaline hydrolysis and subsequent partitioning with solvents like methanol (B129727) and dichloromethane (B109758) uzh.ch. Analysis of dolichols in urine samples also involves an initial extraction step researchgate.net. It is noteworthy that dolichyl phosphates (Dol-P) may require additional purification steps, such as chromatography on silicic acid, before they can be reliably quantified by techniques like HPLC, unlike free dolichols or cholesterol which can often be analyzed directly after extraction osti.govnih.gov.

Derivatization techniques are frequently employed to enhance the detectability and chromatographic behavior of dolichols and their phosphates, particularly for mass spectrometry and fluorescence detection. For fluorescence detection, dolichols can be derivatized with reagents like 9-anthryldiazomethane (B78999) (9-ADM) or anthracene-9-carboxylic acid, which impart fluorescent properties allowing for sensitive detection via HPLC uzh.chtandfonline.com. To improve ionization efficiency and chromatographic retention in mass spectrometry, especially for dolichyl phosphates, phosphate (B84403) methylation using agents such as trimethylsilyldiazomethane (B103560) (TMSD) has been developed acs.orgnih.gov. This derivatization strategy facilitates the analysis of Dol-P species across a wide range of lipophilicities and improves their detection by LC-MS.

Table 1: Common Extraction and Derivatization Techniques for Dolichols and Dolichyl Phosphates

| Technique | Matrix | Key Reagents/Steps | Purpose/Outcome |

| Extraction (Saponification) | Tissue, Cells | Alkaline hydrolysis (e.g., KOH, 100°C), Solvent extraction (diethyl ether, MeOH, DCM) | Quantitative recovery of dolichols and dolichyl phosphates from biological samples. |

| Extraction (Urine) | Urine | Extraction procedures | Isolation of dolichols for analysis. |

| Purification (Dol-P) | Various | Silicic acid chromatography | Further purification of dolichyl phosphates prior to HPLC analysis. |

| Derivatization (Fluorescence) | Various | 9-anthryldiazomethane (9-ADM), Anthracene-9-carboxylic acid | To impart fluorescent properties for sensitive detection by HPLC. |

| Derivatization (MS) | Various | Trimethylsilyldiazomethane (TMSD) for phosphate methylation | To enhance ionization efficiency and chromatographic retention of dolichyl phosphates for LC-MS analysis. |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating dolichols and their phosphorylated forms based on their chain lengths and other properties, enabling individual species to be analyzed. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC, particularly using C18 columns, is a standard method for separating dolichol homologues based on their chain lengths nih.govnih.gov. Dolichols from human liver have been shown to consist of a series of homologues ranging from 17 to 23 isoprene (B109036) units, with the 19 and 20 isoprene unit species being the most abundant nih.gov. In contrast, dolichols from uterine tissue and other human tissues often exhibit a predominance of shorter chain lengths, with homologues containing 18 and 19 isoprene units being dominant nih.gov.

While free dolichols can be effectively separated by reverse-phase HPLC, the separation of dolichyl phosphates under similar conditions has been reported as challenging, often requiring prior derivatization or specialized purification steps nih.gov. For instance, dolichyl phosphates may require chromatography on silicic acid before HPLC analysis osti.govnih.gov. A more elaborate HPLC approach involves a two-step system: first, C8 reversed-phase HPLC to separate dolichols from dehydrodolichols based on chain length, followed by silica (B1680970) gel HPLC to resolve individual dolichol/dehydrodolichol (B1175241) pairs researchgate.net. HPLC is also employed for the separation of fluorescently labeled dolichyl phosphates, enabling their quantification uzh.ch.

Typical mobile phases for dolichol separation by HPLC often consist of mixtures of acetonitrile, water, and organic solvents such as ethyl acetate (B1210297) or isopropyl alcohol, sometimes with buffering agents uzh.chtandfonline.comacs.org.

Table 2: Chromatographic Separation Parameters for Dolichols

| Technique | Column Type | Mobile Phase Components | Detection Method | Key Separated Species |

| HPLC | C18 (Reverse-Phase) | Acetonitrile, Water, Ethyl Acetate/Acetonitrile/Water (68:32:2) tandfonline.com | Fluorescence, UV | Dolichol homologs (e.g., C17-C23, C18, C19, C20) |

| HPLC | C8 (Reverse-Phase) | Various solvent mixtures | UV, MS | Dolichols and dehydrodolichols by chain length |

| HPLC | Silica Gel | Various solvent mixtures | UV, MS | Dolichol vs. dehydrodolichol |

| HPLC | CSH C18 | Acetonitrile/Water (6:4), Isopropyl Alcohol/Acetonitrile (9:1) acs.org | MS | Methylated Dol-P species |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, providing faster analysis times and improved resolution, making it increasingly popular for dolichol analysis, particularly when coupled with mass spectrometry researchgate.netmdpi.comnih.gov. UPLC systems, such as the Agilent 1290 Infinity LC System, are employed for the analysis of dolichols in various biological fluids like urine researchgate.net. In research involving fungal species, UPLC coupled with mass spectrometry has been used for the structural analysis and profiling of dolichols mdpi.com. Furthermore, UPLC coupled with high-resolution mass spectrometry (HRMS) is instrumental in the detailed characterization of dolichyl phosphates and their derivatives acs.orgnih.gov.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is indispensable for the sensitive and specific identification and quantification of dolichols and their phosphorylated forms. These techniques allow for the determination of molecular weights, structural elucidation, and the profiling of different dolichol chain lengths (isoprenologues).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS are powerful tools for analyzing dolichols and polyprenols across various biological contexts nih.gov. These methods are crucial for quantifying dolichol content in biological samples, including urine, and for analyzing dolichol isoform profiles, which can serve as diagnostic markers for certain disorders like Congenital Disorders of Glycosylation (CDGs) researchgate.net.

Commonly used ionization techniques include Electrospray Ionization (ESI) uzh.chnih.govlipidmaps.orgresearchgate.net. Tandem mass spectrometry (MS/MS), particularly using Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers, offers exceptional sensitivity and specificity for the detection and quantification of target analytes, making it ideal for analyzing the low abundance of dolichols nih.gov. Instruments such as the SCIEX API 4000 and the Q-Trap hybrid triple quadrupole linear ion-trap mass spectrometer are frequently employed researchgate.netnih.gov.

The analysis of dolichol chain length distribution is often achieved by monitoring specific ratios, such as the dolichol-18 (D18) to dolichol-19 (D19) ratio. This ratio has been shown to be a valuable index that can differentiate between healthy individuals, carriers, and patients with certain genetic conditions researchgate.netresearchgate.net. For example, a shift towards higher D18/D19 ratios has been observed in patients with specific mutations affecting dolichol biosynthesis researchgate.net. Negative ion ESI-MS can also be utilized to determine the isoprene chain length and saturation state of dolichol phosphates uzh.ch. Direct analysis of dolichols by LC-MS without prior chromatography can yield poor results, underscoring the importance of chromatographic separation lipidmaps.org.

Table 3: Mass Spectrometry Applications in Dolichol Analysis

| MS Technique | Ionization Method | Key Applications | Observed Dolichol Species/Ratios (Examples) | Instrumentation Examples |

| LC-MS | ESI | Identification, Quantification, Profiling | Dolichol homologs (e.g., C17-C23) | Agilent 1200 series |

| LC-MS/MS | ESI | Sensitive Quantification, Isoform Profiling, Disease Biomarker Analysis | D18/D19 ratio, Dol-P species | SCIEX API 4000, Q-Trap |

| LC-ESI-QTOF-MS/MS | ESI | High-Resolution Identification, Structural Elucidation, Isoprenologue Profiling | Poly-saturated dolichols, Dol-P characterization | Agilent 6520 Accurate-Mass Q-TOF |

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) for Isoprenologue Profiling

LC-ESI-QTOF-MS, a high-resolution mass spectrometry technique, offers superior accuracy in mass determination compared to lower-resolution instruments. This precision is critical for the unambiguous identification and structural characterization of dolichols and their derivatives, including the profiling of various isoprenologues mdpi.commdpi.commdpi.com. The QTOF mass analyzer provides accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of isobaric compounds, which is crucial for complex lipid mixtures mdpi.com.

This technique has been instrumental in the structural analysis of dolichols, including the identification of poly-saturated dolichols found in certain fungal species mdpi.com. It enables the characterization of dolichol phosphates by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns, providing insights into their chemical structures nih.gov. The ability of LC-ESI-QTOF-MS to profile various dolichol chain lengths (isoprenologues) is essential for understanding variations in dolichol metabolism across different organisms or under different physiological conditions mdpi.comresearchgate.net. The high sensitivity and resolution of QTOF instruments allow for the detection and characterization of even minor dolichol species within complex biological extracts.

Compound List:

Dolichol

Dolichol 19

Dolichol 18

Dolichol 20

Dolichyl Phosphate (Dol-P)

Dehydrodolichol

Polyprenol

Polyprenol-P (e.g., C80-polyprenol-P)

Dolichol Phosphate Mannose (Dol-P-Man)

Man5GlcNAc2-PP-Dolichol

Application of Dolichol 18/Dolichol 19 Ratio Analysis for Research Studies

The analysis of the ratio between Dolichol 18 (D18) and this compound (D19) has emerged as a significant analytical tool, particularly in the study of genetic disorders affecting dolichol metabolism. In healthy individuals, D19 is the most abundant dolichol species. oup.com, biorxiv.org However, mutations in genes such as dehydrodolichol diphosphate (B83284) synthase (DHDDS), which is crucial for dolichol chain elongation, can lead to a characteristic alteration in dolichol chain length distribution. Specifically, these mutations often result in a shift towards shorter dolichol chain lengths, with D18 becoming more prominent than D19. oup.com

This altered distribution translates into a significantly elevated D18/D19 ratio in biological samples from affected individuals compared to healthy controls or carriers of the genetic mutations. oup.com, oup.com Research has demonstrated that this ratio is a reliable and sensitive biomarker for identifying individuals with DHDDS gene mutations associated with conditions like autosomal recessive retinitis pigmentosa (arRP), also known as RP59. oup.com, oup.com Studies have shown that both plasma and urinary D18/D19 ratios can discriminate between patients, carriers, and normal individuals with high sensitivity and specificity, making this ratio a valuable diagnostic and carrier screening tool. oup.com, oup.com Beyond DHDDS-related disorders, the D18/D19 ratio has also shown promise as a biomarker for other CDGs involving defects in dolichol biosynthesis, such as those linked to mutations in the NUS1 gene. nih.gov

The analytical quantification of dolichols, including the determination of the D18/D19 ratio, is typically performed using advanced chromatographic and mass spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography (UPLC) with mass spectrometry are commonly employed methods due to their sensitivity and specificity in separating and quantifying these lipid species. researchgate.net, oup.com, oup.com, metwarebio.com, researchgate.net It is important to note that factors such as age can influence the D18/Dol19 ratio, with a significant correlation observed between the ratio and age in urine samples, necessitating age-matched comparisons in research studies. researchgate.net, nih.gov

Table 1: Mean Dolichol 18/Dolichol 19 Ratios in Plasma and Urine

| Sample Type | Group | Mean D18/D19 Ratio (Plasma) | Mean D18/D19 Ratio (Urine) |

| Patients | K42E/K42E DHDDS | 2.75 ± 0.28 (n=6) oup.com | 4.00 ± 0.45 (n=7) oup.com |

| 2.84 ± 0.38 (n=8) oup.com | |||

| Carriers | K42E DHDDS | 1.56 ± 0.11 (n=25) oup.com | 1.27 ± 0.19 (n=30) oup.com |

| 1.56 ± 0.11 (n=25) oup.com | |||

| Controls | Normal Individuals | 0.82 ± 0.12 (n=16) oup.com | 0.47 ± 0.06 (n=13) oup.com |

| 0.82 ± 0.12 (n=16) oup.com |

In Vivo Labeling Approaches for Biosynthetic Studies (e.g., 13C-labeled precursors)

In vivo labeling studies are indispensable for dissecting the complex biosynthetic pathways of dolichols, tracing the incorporation of metabolic precursors, and understanding the roles of specific enzymes. These studies typically employ stable isotope-labeled compounds, most notably ¹³C-labeled precursors, to track the flow of carbon atoms through metabolic routes. researchgate.net, oup.com, metwarebio.com, biorxiv.org, nih.gov

Key Labeling Strategies and Precursors:

¹³C-labeled Glucose: This general precursor is metabolized through glycolysis and can enter both the cytoplasmic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway, both of which contribute to isoprenoid biosynthesis. By analyzing the ¹³C incorporation patterns in dolichols, researchers can elucidate the relative contributions of these pathways to dolichol synthesis in different organisms. researchgate.net, oup.com, metwarebio.com, biorxiv.org, nih.gov, researchgate.net

¹³C-labeled Isopentenyl Pyrophosphate (IPP): As a more direct precursor in isoprenoid synthesis, ¹³C-labeled IPP can provide more specific insights into the labeling patterns derived from either the MVA or MEP pathways, depending on the labeling position within IPP. researchgate.net, biorxiv.org, nih.gov, researchgate.net

Radioactive Precursors: Historically, and still in some contexts, radiolabeled compounds such as [³H]- or [¹⁴C]-labeled mevalonate, acetate, or sugars (like mannose, galactose, or glucosamine) have been used. These labels are often incorporated into the oligosaccharide portion of lipid-linked oligosaccharides (LLOs), or sometimes into the dolichol backbone itself, allowing for sensitive detection and analysis. oup.com, scispace.com, nih.gov, nih.gov, pnas.org

Analytical Techniques and Research Findings:

Following in vivo labeling, the incorporated isotopes are detected and quantified using sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC), are paramount. researchgate.net, oup.com, biorxiv.org, researchgate.net LC-MS/MS allows for the separation of dolichol species by chain length and the precise detection of ¹³C enrichment in their molecular structures. NMR can provide detailed information about the position of the ¹³C label within the isoprene units, helping to confirm biosynthetic routes. researchgate.net, oup.com

These labeling studies have yielded significant findings:

Pathway Contributions: In plants, ¹³C-labeling experiments have helped to delineate the distinct contributions of the MVA and MEP pathways to the synthesis of different dolichol chain lengths. researchgate.net, oup.com, researchgate.net

Enzyme Function: Labeling studies are instrumental in investigating the roles of key enzymes in dolichol biosynthesis, such as cis-prenyltransferase (CPT), which is responsible for elongating the polyprenol chain, and polyprenol reductase, involved in saturating the terminal α-isoprene unit. ibb.waw.pl, uzh.ch, oup.com

Disease Mechanisms: By tracing metabolic flux, these methods aid in understanding how defects in dolichol biosynthesis, often caused by mutations in genes like DHDDS or NUS1, lead to Congenital Disorders of Glycosylation (CDGs). metwarebio.com, nih.gov

Organism-Specific Biosynthesis: In vivo labeling has been crucial for characterizing dolichol biosynthesis in diverse organisms, including plants, yeast, and parasites like Plasmodium falciparum, revealing organism-specific pathways and regulatory mechanisms. researchgate.net, biorxiv.org, pnas.org, researchgate.net, biorxiv.org

The data generated from these studies are typically in the form of mass spectra showing isotopic distributions and NMR spectra detailing ¹³C incorporation patterns, providing direct evidence of metabolic flux and pathway involvement.

Comparative and Evolutionary Perspectives of Dolichol 19

Species-Specific Variations in Dolichol Chain Length Distribution

The distribution of dolichol chain lengths, often designated by the number of isoprene (B109036) units (e.g., Dol-18, Dol-19, Dol-20), exhibits significant variation across different species. This variation is influenced by the specific cis-prenyltransferase enzymes responsible for chain elongation.

In humans, dolichols with 18 to 21 isoprene units are commonly found, with dolichol-19 (Dol-19) being the predominant species in most tissues, including the liver and lens nih.govnih.gov. For instance, in clear human lenses, Dol-19 constitutes approximately 36% of the total dolichol content, exceeding Dol-18 (21%) and Dol-20 (17%) molvis.org. This predominance of Dol-19 is a characteristic feature of human dolichol profiles molvis.org.

In contrast, other organisms display different predominant dolichol chain lengths. For example, dolichol-18 (Dol-18) is the most abundant dolichol species in rat and mouse liver researchgate.net. Similarly, studies on Arabidopsis thaliana indicate that dolichols with chain lengths around C75 to C80 (equivalent to approximately 15-16 isoprene units) are significantly influenced by the LEW1 gene oup.com. Yeast species, such as Saccharomyces cerevisiae, typically contain dolichols with 14–17 isoprene units oup.com. Plants can exhibit a wide range of dolichol chain lengths, with some species, like Pinus merkusii, showing dolichols ranging from C65 to C95 in their tissues scispace.com. In Plasmodium falciparum, the malaria parasite, dolichols with 15 to 19 isoprene units are found, with isoprenologues 15, 16, and 17 being predominant in asexual stages nih.gov.

The specific chain length distribution is a species-specific marker and can be altered by genetic mutations affecting dolichol biosynthesis. For example, mutations in the dehydrodolichol (B1175241) diphosphate (B83284) synthase (DHDDS) gene in humans can lead to a shift in dolichol distribution, with Dol-18 becoming dominant over Dol-19 in affected individuals nih.govarvojournals.org.

Conservation of Dolichol Biosynthesis and Function Across Eukaryotes

The biosynthesis of dolichols and their primary function in N-linked protein glycosylation are highly conserved across eukaryotes isabs.hrresearchgate.netmit.edu. The dolichol biosynthesis pathway begins with the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), which is then elongated by cis-prenyltransferases (cis-PTases) uzh.chnih.govmdpi.com. These enzymes, such as dehydrodolichyl diphosphate synthase (DHDDS) in mammals, are responsible for condensing isoprene units to form the polyprenyl diphosphate precursor mdpi.comuniprot.org. Following chain elongation, the polyprenol undergoes reduction of the α-isoprene unit and subsequent phosphorylation to yield dolichol phosphate (B84403) (Dol-P) uzh.chnih.govmdpi.com.

The key enzymes involved in this pathway, including cis-prenyltransferases (like DHDDS and its homologues), dolichol kinases (DOLK), and phosphatases, show significant evolutionary conservation oup.comoup.comnih.gov. For instance, the DHDDS protein, a subunit of the cis-prenyltransferase complex, is conserved from yeast to humans, highlighting the fundamental importance of this pathway oup.comnih.gov. The function of dolichol phosphate as a lipid carrier for the stepwise assembly of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum (ER) is also a universal feature of N-linked glycosylation in eukaryotes researchgate.netmdpi.com. This conserved mechanism ensures the proper folding, stability, and function of a vast array of glycoproteins essential for cellular processes isabs.hrmit.edugu.se.

Q & A

Q. What is the primary biochemical role of Dolichol 19 in eukaryotic cells?

this compound serves as a lipid carrier for oligosaccharides in N-glycosylation. It facilitates the assembly of the glycan precursor (Glc₃Man₉GlcNAc₂) on its phosphate moiety, which is subsequently transferred to nascent proteins in the endoplasmic reticulum. This process is critical for proper protein folding and cellular trafficking .

Q. How is this compound synthesized in mammalian cells?

Biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) units via the mevalonate pathway. Sequential enzymatic reactions catalyzed by cis-prenyltransferases elongate the chain to 19 isoprene units. The terminal α-saturated isoprene unit is phosphorylated by dolichol kinase (DOLK) to form dolichol phosphate, the active form in glycosylation .

Q. What genetic disorders are associated with defects in this compound metabolism?

Mutations in genes like ALG9 (CDG-IL) and DOLK (CDG-Im) disrupt dolichol biosynthesis or phosphorylation, leading to congenital disorders of glycosylation (CDGs). Clinical manifestations include psychomotor impairment, hypotonia, and seizures due to defective N-glycosylation .

Q. What analytical techniques are recommended for characterizing this compound structural variants?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for resolving chain-length heterogeneity. Nuclear magnetic resonance (NMR) spectroscopy confirms saturation patterns, while thin-layer chromatography (TLC) with radiolabeled substrates tracks metabolic flux .

Q. What cell lines are commonly used to study this compound biosynthesis?

CHO (Chinese hamster ovary) and HeLa cells are standard models. Patient-derived fibroblasts with ALG9 or DOLK mutations are also employed to study pathological mechanisms .

Advanced Research Questions

Q. What experimental approaches are most effective for quantifying this compound levels in tissue samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision. Lipid extraction protocols must include saponification to release dolichol from esters, followed by solid-phase extraction to isolate hydrophobic species. Normalize data to total protein or phospholipid content .

Q. How do conflicting reports on this compound’s subcellular localization impact current models of N-glycosylation?

Discrepancies arise from methodological differences: immunofluorescence may detect dolichol in the ER, while biochemical fractionation suggests Golgi association. Validate localization using in situ click-chemistry probes and live-cell imaging with fluorescent dolichol analogs .

Q. What are the key considerations when designing isotopic labeling experiments to track this compound flux in live cells?

Use ¹³C-glucose or ²H₂O to trace carbon/hydrogen incorporation via the mevalonate pathway. Optimize pulse-chase durations (typically 24–48 hrs) to account for slow turnover. Include negative controls with squalene synthase inhibitors (e.g., zaragozic acid) to block competing pathways .

Q. How can researchers reconcile discrepancies between in vitro and in vivo studies of this compound function?

In vitro assays using microsomal preparations may lack regulatory factors present in intact cells. Validate findings using CRISPR-edited cell lines with tissue-specific dolichol kinase knockouts. Cross-validate with in vivo models (e.g., zebrafish with dolk mutations) .

Q. What methodological limitations affect cross-species comparisons of this compound metabolism studies?

Species-specific variations in cis-prenyltransferase activity alter chain-length distributions. For example, yeast produce Dolichol 14–18, while mammals synthesize this compound–21. Use phylogenetically aligned models (e.g., humanized yeast) to study conserved pathways .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound deficiency models?

Apply nonlinear regression (e.g., four-parameter logistic model) to quantify glycosylation efficiency versus dolichol concentration. Use ANOVA with Tukey’s post hoc test to compare multiple experimental groups. Report effect sizes and confidence intervals to address biological variability .

Q. How should researchers address batch variability in this compound extraction efficiency across experimental replicates?

Implement standardized operating procedures (SOPs) for lipid extraction, including internal standards (e.g., Dolichol 23 as a spike-in control). Use matrix-matched calibration curves to correct for matrix effects in mass spectrometry .

Q. What emerging technologies show promise for real-time monitoring of this compound dynamics?

Bioorthogonal probes (e.g., alkyne-tagged dolichol analogs) enable click-chemistry-based visualization in live cells. Super-resolution microscopy (e.g., STED) can resolve dolichol-rich microdomains in ER membranes .

Q. What are the essential controls for experiments investigating this compound-dependent glycosylation efficiency?

Include (1) cells treated with tunicamycin (N-glycosylation inhibitor), (2) dolichol kinase knockout lines, and (3) rescue experiments with exogenous dolichol phosphate. Validate using lectin blotting to assess glycan profiles .

Methodological Best Practices

- Data Presentation : Follow journal guidelines for tables (e.g., sequential numbering, concise titles) and supplementary materials. Large datasets (e.g., MS raw files) should be archived in repositories like MetaboLights .

- Ethical Reporting : Disclose conflicts of interest and adhere to ethical standards when using patient-derived samples. Cite primary literature for established protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.